molecular formula C22H24N2O8S B4119016 methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate

methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate

Cat. No. B4119016
M. Wt: 476.5 g/mol
InChI Key: HWSKCTHINYXQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate, commonly known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPX is a prolyl hydroxylase inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

DMPX acts as a prolyl hydroxylase inhibitor, which leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. The stabilization of HIF-1α by DMPX leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Biochemical and Physiological Effects:
DMPX has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, cardioprotective effects, and neuroprotective effects. Additionally, DMPX has been shown to improve glucose metabolism and erythropoiesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPX in lab experiments is its ability to inhibit prolyl hydroxylase, which leads to the stabilization of HIF-1α. This allows researchers to investigate the role of HIF-1α in various cellular processes. However, the synthesis of DMPX is a complex process that requires specialized knowledge and equipment, making it challenging for researchers to produce the compound in large quantities.

Future Directions

There are several future directions for research involving DMPX. One area of research could focus on the role of DMPX in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, future research could investigate the potential use of DMPX in combination with other drugs to enhance its therapeutic effects. Furthermore, future research could focus on the development of more efficient synthesis methods for DMPX, which would make it more accessible to researchers.

Scientific Research Applications

DMPX has been the subject of several studies that have investigated its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. DMPX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMPX has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function. Furthermore, DMPX has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8S/c1-13-5-7-14(8-6-13)33(28,29)24-17(9-10-20(24)25)21(26)23-16-12-19(31-3)18(30-2)11-15(16)22(27)32-4/h5-8,11-12,17H,9-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSKCTHINYXQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate
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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate
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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate
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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate
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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate
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methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate

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